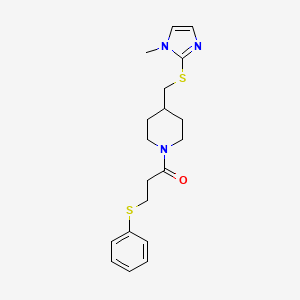

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

CAS No.: 1428378-37-3

Cat. No.: VC6406745

Molecular Formula: C19H25N3OS2

Molecular Weight: 375.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428378-37-3 |

|---|---|

| Molecular Formula | C19H25N3OS2 |

| Molecular Weight | 375.55 |

| IUPAC Name | 1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one |

| Standard InChI | InChI=1S/C19H25N3OS2/c1-21-13-10-20-19(21)25-15-16-7-11-22(12-8-16)18(23)9-14-24-17-5-3-2-4-6-17/h2-6,10,13,16H,7-9,11-12,14-15H2,1H3 |

| Standard InChI Key | DEMLELMCQXHRIA-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₅N₃OS₂, with a molecular weight of 375.55 g/mol. Its IUPAC name, 1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one, reflects the presence of three key structural components:

-

A 1-methylimidazole ring linked via a thioether bond to a piperidine moiety.

-

A piperidine scaffold substituted with a methylthio group.

-

A phenylthio group connected to a propan-1-one backbone.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1428378-37-3 |

| Molecular Formula | C₁₉H₂₅N₃OS₂ |

| Molecular Weight | 375.55 g/mol |

| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |

| InChI Key | DEMLELMCQXHRIA-UHFFFAOYSA-N |

The structural complexity arises from the juxtaposition of nitrogen-containing heterocycles (imidazole and piperidine) and sulfur-based linkages (thioethers), which are known to influence both solubility and bioactivity .

Synthetic Methodology

Multi-Step Synthesis

The synthesis of this compound involves sequential reactions to assemble its core components:

-

Thioether Formation: A nucleophilic substitution reaction between 1-methyl-1H-imidazole-2-thiol and a chloromethyl-piperidine derivative yields the 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine intermediate.

-

Ketone Installation: Reaction of the intermediate with 3-(phenylthio)propanoyl chloride introduces the propan-1-one backbone, facilitated by acyl chloride chemistry.

Table 2: Critical Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Thioether Coupling | 1-methyl-1H-imidazole-2-thiol, base (e.g., K₂CO₃), polar aprotic solvent |

| 2 | Acylation | 3-(phenylthio)propanoyl chloride, DMAP, DCM |

Chromatographic purification (e.g., silica gel column chromatography) is essential to isolate the final product due to the presence of polar functional groups.

Structural and Electronic Analysis

Conformational Dynamics

The piperidine ring adopts a chair conformation, minimizing steric hindrance between the methylthio substituent and adjacent groups. Density functional theory (DFT) calculations suggest that the thioether linkages introduce rotational barriers (~15–20 kcal/mol), restricting free rotation and stabilizing specific conformers .

Electronic Effects

-

The imidazole ring exhibits aromatic character with partial positive charge localization at the methyl-substituted nitrogen.

-

The thioether groups act as electron donors, polarizing the propan-1-one carbonyl group (C=O) and enhancing its electrophilicity.

| Compound | Target | Activity (IC₅₀/MIC) |

|---|---|---|

| Analog A (Piperidine-imidazole) | S. aureus | MIC = 4 µg/mL |

| Analog B (Thioether-ketone) | MCF-7 Cells | IC₅₀ = 25 µM |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.35–7.25 (m, 5H, aromatic), δ 4.10 (s, 2H, SCH₂), δ 3.75 (s, 3H, NCH₃).

-

¹³C NMR: Carbonyl carbon at δ 208.5 ppm, imidazole C-2 at δ 136.2 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, residual thiol impurities).

Challenges and Future Directions

Solubility Limitations

The compound’s low aqueous solubility (logP ≈ 3.5) poses formulation challenges. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine), could enhance bioavailability.

Mechanistic Studies

Further research is needed to elucidate:

-

Exact molecular targets (e.g., enzyme inhibition profiles).

-

In vivo pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume